8-bromo-6-chloro-9H-purine

Catalog No.
S700913
CAS No.
914220-07-8
M.F
C5H2BrClN4
M. Wt
233.45 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
8-bromo-6-chloro-9H-purine

CAS Number

914220-07-8

Product Name

8-bromo-6-chloro-9H-purine

IUPAC Name

8-bromo-6-chloro-7H-purine

Molecular Formula

C5H2BrClN4

Molecular Weight

233.45 g/mol

InChI

InChI=1S/C5H2BrClN4/c6-5-10-2-3(7)8-1-9-4(2)11-5/h1H,(H,8,9,10,11)

InChI Key

CNMGUMAFDFJHRV-UHFFFAOYSA-N

SMILES

C1=NC2=C(C(=N1)Cl)NC(=N2)Br

Canonical SMILES

C1=NC2=C(C(=N1)Cl)NC(=N2)Br

Potential as an anti-cancer agent:

Studies have investigated the potential of 8-bromo-6-chloro-9H-purine as an anti-cancer agent due to its ability to inhibit DNA replication and cell proliferation. One study found that the compound exhibited cytotoxic (cell-killing) effects against various cancer cell lines, including leukemia and melanoma []. However, further research is needed to determine its efficacy and safety in vivo (in living organisms).

Use in medicinal chemistry:

8-bromo-6-chloro-9H-purine can serve as a building block for the synthesis of more complex molecules with potential therapeutic applications. Its reactive sites allow for further modifications to create new compounds with diverse functionalities [].

8-Bromo-6-chloro-9H-purine is a synthetic compound classified under the purine family of heterocyclic organic compounds. Its chemical formula is C5H2BrClN4C_5H_2BrClN_4, and it has a molecular weight of 233.46 g/mol. The compound features a bromine atom at the 8-position and a chlorine atom at the 6-position of the purine ring, contributing to its unique reactivity and biological properties. The structure can be represented by the SMILES notation: ClC1=C2N=C(Br)NC2=NC=N1 .

The chemical reactivity of 8-bromo-6-chloro-9H-purine is primarily influenced by the presence of halogen substituents, which can undergo various nucleophilic substitutions and electrophilic reactions.

  • Halogen Exchange: The bromine atom can be replaced through nucleophilic substitution reactions, such as with cesium fluoride, leading to the formation of C8-fluorinated derivatives .
  • Metalation: The compound can be metalated at the 8-position using organometallic reagents, allowing for further functionalization .
  • Chlorination: Electrophilic chlorination methods can introduce additional chlorine atoms into the purine structure, enhancing its reactivity .

8-Bromo-6-chloro-9H-purine exhibits significant biological activity, particularly in the context of enzyme modulation and potential therapeutic applications. It has been studied for its effects on various biological pathways, including:

  • Antileukemic Activity: The compound has shown promise in redesigning antileukemic drugs by modifying existing purine structures to enhance efficacy while reducing toxicity .
  • Enzyme Inhibition: It interacts with specific enzymes, potentially serving as an inhibitor or modulator in biochemical pathways .

Several synthetic routes have been developed for the preparation of 8-bromo-6-chloro-9H-purine:

  • Lithiation and Halogenation: A common method involves lithiation of a suitable precursor followed by treatment with halogenating agents to introduce bromine and chlorine at the desired positions .
  • Suzuki Coupling Reactions: This method utilizes palladium-catalyzed coupling reactions to attach aryl groups at the C8 position, providing access to a variety of substituted derivatives .
  • Electrophilic Substitution: Direct electrophilic substitution reactions can introduce halogens onto the purine ring under controlled conditions .

8-Bromo-6-chloro-9H-purine has several applications in research and potential therapeutic contexts:

  • Drug Development: It serves as a scaffold for developing new pharmaceuticals targeting various diseases, including cancer.
  • Biochemical Research: The compound is utilized in studies investigating enzyme mechanisms and cellular signaling pathways due to its ability to modulate enzyme activity .

Interaction studies have highlighted the compound's role in biochemical pathways:

  • Enzyme Modulation: Research indicates that 8-bromo-6-chloro-9H-purine can influence enzyme kinetics, potentially serving as a tool for studying enzyme function in vitro.
  • Binding Affinity Studies: Investigations into its binding affinity with specific biological targets have been conducted to assess its potential as a therapeutic agent .

Several compounds share structural similarities with 8-bromo-6-chloro-9H-purine, each exhibiting unique properties:

Compound NameStructure HighlightsUnique Properties
6-Chloro-9H-purineChlorine at C6Known for its antimetabolite properties in cancer therapy.
8-Bromo-9H-purineBromine at C8Exhibits different reactivity patterns compared to chlorinated derivatives.
2-Amino-6-chloropurineAmino group at C2Enhanced solubility and bioavailability in biological systems.
8-Iodo-6-chloropurineIodine instead of bromine at C8Increased reactivity towards nucleophiles due to iodine's larger size.

The presence of different halogens (bromine vs. chlorine vs. iodine) significantly affects their chemical behavior and biological interactions, making each compound distinct in its applications and effects.

XLogP3

2.1

Wikipedia

8-Bromo-6-chloro-7H-purine

Dates

Last modified: 08-15-2023

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